Amaroswerin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

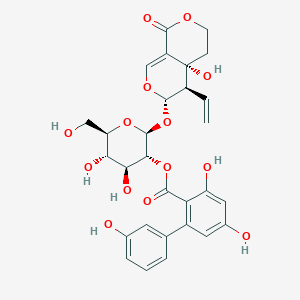

Amaroswerin ist ein bioaktives Secoiridoid-Glucosid, das aus der Pflanze Swertia chirayita gewonnen wird, die zur Familie der Gentianaceae gehört . Diese Verbindung ist bekannt für ihre vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antidiabetische, antivirale, anticholinerge und immunmodulatorische Aktivitäten . This compound wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird typischerweise aus der gesamten getrockneten Pflanze von Swertia chirayita unter Verwendung verschiedener chromatographischer Techniken extrahiert. Es wurde eine neuartige Methode der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) entwickelt, um this compound, Amarogentin und Andrographolid gleichzeitig im pflanzlichen Arzneimittel Chirayata zu bestimmen und zu quantifizieren . Die Methode beinhaltet die Verwendung einer Umkehrphasen-Säule mit binärer Gradientenelution (Methanol:Wasser) bei einer Flussrate von 1 ml/min und Detektion bei 235 nm .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Extraktion aus Swertia chirayita-Pflanzen. Der Prozess umfasst das Ernten der Pflanzen, das Trocknen und die anschließende Verwendung von Lösungsmittelextraktionsmethoden, um die bioaktiven Verbindungen zu isolieren. Die extrahierten Verbindungen werden dann unter Verwendung chromatographischer Techniken gereinigt, um hochreines this compound zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Amaroswerin is typically extracted from the whole dried plant of Swertia chirayita using various chromatographic techniques. A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination and quantification of this compound, amarogentin, and andrographolide in the herbal drug Chirayata . The method involves using a reverse-phase column with binary gradient elution (methanol:water) at a flow rate of 1 mL/min and detection at 235 nm .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Swertia chirayita plants. The process includes harvesting the plants, drying them, and then using solvent extraction methods to isolate the bioactive compounds. The extracted compounds are then purified using chromatographic techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Amaroswerin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich bestimmter Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit this compound entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Oxidationsreaktionen können beispielsweise zur Bildung oxidierter Derivate führen, die verbesserte entzündungshemmende Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Amaroswerin exhibits a range of biological activities that make it valuable in medicinal applications. Some of the key pharmacological effects include:

- Gastroprotective Effects : this compound has been noted for its gastro-shielding properties, which can protect the gastric mucosa from damage caused by various irritants, thus being beneficial in treating gastric disorders .

- Antidiabetic Activity : Research indicates that this compound may contribute to lowering blood sugar levels and enhancing insulin sensitivity, making it a candidate for managing diabetes .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, supporting its use in developing antimicrobial agents .

- Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Applications in Medicine

The therapeutic applications of this compound extend to several areas:

- Traditional Medicine : In traditional systems of medicine, particularly in Ayurveda and Traditional Chinese Medicine (TCM), extracts containing this compound are used to treat conditions like fever, liver disorders, and digestive issues .

- Cancer Research : Preliminary studies suggest that this compound may have anti-carcinogenic properties, potentially inhibiting the growth of cancer cells and promoting apoptosis .

- Neuroprotective Effects : Emerging evidence suggests that this compound may stimulate nerve cells and possess neuroprotective qualities, indicating its potential application in neurodegenerative diseases .

Agricultural Applications

Beyond human health, this compound's properties can be leveraged in agriculture:

- Pesticidal Properties : this compound has shown efficacy as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Its application could help in sustainable agriculture practices .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Wirkmechanismus

Amaroswerin exerts its effects through various molecular targets and pathways. It inhibits the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) by downregulating transcription in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells . This indicates that this compound may be a valuable therapeutic agent for treating inflammatory diseases. Additionally, this compound has shown potential in inhibiting BACE1, which is involved in the formation of amyloid plaques in Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Amaroswerin wird oft mit anderen Secoiridoid-Glucosiden verglichen, wie z. B. Amarogentin, Gentiopicrin, Swerosid und Swertiamarin . Diese Verbindungen teilen ähnliche pharmakologische Eigenschaften, unterscheiden sich jedoch in ihren Molekülstrukturen und spezifischen biologischen Aktivitäten. So zeigen Amarogentin und this compound beide entzündungshemmende und antidiabetische Aktivitäten, aber this compound hat ein höheres Potenzial für die Hemmung von BACE1 gezeigt, was es für die Behandlung der Alzheimer-Krankheit vielversprechender macht .

Liste ähnlicher Verbindungen

- Amarogentin

- Gentiopicrin

- Swerosid

- Swertiamarin

Fazit

This compound ist eine vielseitige bioaktive Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen. Seine vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antidiabetische, antivirale und immunmodulatorische Aktivitäten, machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung

Eigenschaften

CAS-Nummer |

21233-18-1 |

|---|---|

Molekularformel |

C29H30O14 |

Molekulargewicht |

602.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-2-[[(4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |

InChI |

InChI=1S/C29H30O14/c1-2-17-27(40-12-18-25(36)39-7-6-29(17,18)38)43-28-24(23(35)22(34)20(11-30)41-28)42-26(37)21-16(9-15(32)10-19(21)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,17,20,22-24,27-28,30-35,38H,1,6-7,11H2/t17-,20+,22+,23-,24+,27?,28-,29+/m0/s1 |

InChI-Schlüssel |

UZYZCCWBBBCDAD-YRLKQETISA-N |

SMILES |

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |

Isomerische SMILES |

C=C[C@H]1C(OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |

Kanonische SMILES |

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.